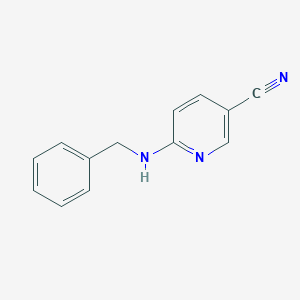

6-(Benzylamino)pyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(benzylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTAXAFLJMUESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-(benzylamino)pyridine-3-carbonitrile

This technical guide provides a comprehensive overview of the basic properties of 6-(benzylamino)pyridine-3-carbonitrile, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's physicochemical characteristics, predicted basicity, and potential biological significance, supported by detailed experimental protocols for pKa determination and visualizations of experimental and logical workflows.

Core Physicochemical Properties

Quantitative data for this compound and a structurally similar analog, 6-(benzylamino)pyridine-3-carboxamide, are summarized below. These properties are essential for understanding the compound's behavior in biological and chemical systems.

| Property | This compound | 6-(benzylamino)pyridine-3-carboxamide | Reference |

| CAS Number | 15871-91-7 | 3031427-87-4 | [1][2] |

| Molecular Formula | C₁₃H₁₁N₃ | C₁₃H₁₃N₃O | [2][3] |

| Molecular Weight | 209.25 g/mol | 227.26 g/mol | [2][3] |

| Physical Form | Powder | Not Specified | [3] |

| Purity | 95% | Not Specified | [3] |

| Storage Temperature | Room Temperature | Not Specified | [3] |

| Predicted pKa | Not directly available; estimated to be in the range of other aminopyridines (see section 2). | Not available | |

| InChI Key | WWTAXAFLJMUESZ-UHFFFAOYSA-N | JLARFNBDECTDMW-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | C1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)N | [2][3] |

Basicity and pKa Determination

For precise determination of the pKa value, several established experimental methods can be employed. Below are detailed protocols for UV-Vis spectrophotometry and potentiometric titration.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the ultraviolet-visible absorption spectrum of the compound as a function of pH.[5]

Materials and Equipment:

-

This compound

-

DMSO (for stock solution)

-

A series of aqueous buffers with known pH values (e.g., from pH 3 to 12)

-

UV-Vis spectrophotometer with a 96-well microplate reader

-

Calibrated pH meter

-

96-well microtiter plates

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation: In a 96-well microtiter plate, add a fixed volume of the stock solution to a series of wells containing different aqueous buffers of constant ionic strength (I = 0.1 M). The final concentration of DMSO should be kept low (≤2% v/v) to minimize its effect on the pKa. Include blank wells with only the buffer solutions for background correction.

-

Spectral Measurement: Record the UV-Vis absorption spectra for each well over a suitable wavelength range (e.g., 230–500 nm).

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change in absorbance upon protonation is maximal) against the pH.

-

Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fitting algorithm to determine the inflection point, which corresponds to the pKa value.[6]

-

Experimental Protocol: pKa Determination by Potentiometric Titration

This classical method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[7][8]

Materials and Equipment:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Calibrated potentiometer (pH meter) with a suitable electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Prepare a sample solution of this compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Add KCl to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH value after each incremental addition of the titrant.

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope in the titration curve (the inflection point).[9]

-

Potential Biological Activity and Screening Workflow

While the specific biological activity of this compound is not extensively documented, related aminopyridine-dicarbonitrile compounds have shown activity as inhibitors of prion protein replication.[10] Furthermore, various aminopyridine derivatives have been investigated for their potential as antibacterial, anti-cancer, and anti-tuberculosis agents.[11][12]

Given these precedents, a logical workflow for investigating the biological activity of this compound would involve a tiered screening approach.

This workflow begins with broad screening to identify any potential therapeutic areas. Positive hits would then be subjected to more detailed studies to confirm their activity, elucidate their mechanism of action, and guide further chemical optimization.

Conclusion

This technical guide has summarized the known physicochemical properties of this compound and provided detailed experimental protocols for the determination of its pKa, a crucial parameter for drug development. While the specific biological activities of this compound are yet to be fully elucidated, the provided workflow offers a systematic approach to its investigation based on the activities of structurally related molecules. The information and methodologies presented herein are intended to support further research and development efforts involving this and similar chemical entities.

References

- 1. chiralen.com [chiralen.com]

- 2. 6-(Benzylamino)pyridine-3-carboxamide | C13H13N3O | CID 3031427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 15871-91-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-(benzylamino)pyridine-3-carbonitrile (CAS Number 15871-91-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(benzylamino)pyridine-3-carbonitrile, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers in the field.

Core Compound Information

This compound , also known as 6-(benzylamino)nicotinonitrile, is a substituted pyridine derivative. The presence of the benzylamino group and the nitrile functionality on the pyridine ring suggests its potential for diverse chemical modifications and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15871-91-7 | [1][2] |

| Molecular Formula | C₁₃H₁₁N₃ | [2] |

| Molecular Weight | 209.25 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Powder | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, general synthetic routes for related nicotinonitrile and pyridine-3-carbonitrile derivatives can provide a foundational approach.[3][4][5][6] A plausible synthetic pathway would involve the nucleophilic substitution of a suitable leaving group at the 6-position of a pyridine-3-carbonitrile precursor with benzylamine.

A general representation of this synthetic approach is illustrated below.

Caption: General synthetic scheme for this compound.

A typical experimental setup would likely involve reacting a 6-halopyridine-3-carbonitrile (e.g., 6-chloropyridine-3-carbonitrile) with benzylamine in the presence of a base (such as potassium carbonate or triethylamine) and an appropriate solvent (like dimethylformamide or acetonitrile) at an elevated temperature. Purification would likely be achieved through column chromatography.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on this compound are limited in the public domain. However, the broader class of pyridine-3-carbonitrile derivatives has been extensively investigated and has shown a wide range of pharmacological activities, suggesting potential avenues of research for this specific compound.

Kinase Inhibition

A significant body of research points to pyridine and quinoline-3-carbonitrile scaffolds as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8][9] For instance, derivatives of 4-(arylamino)quinoline-3-carbonitrile have been developed as irreversible inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2), a key target in breast cancer therapy.[7] The structural similarity of this compound to these known kinase inhibitors suggests it could be a candidate for screening against various kinase targets.

Caption: Hypothetical kinase inhibition pathway.

Anticancer and Antimicrobial Potential

Several studies have reported the synthesis of novel pyridine-3-carbonitrile derivatives with promising in vitro anticancer activity against various cancer cell lines.[9][10] Additionally, this class of compounds has been explored for antimicrobial properties. The diverse biological activities of related compounds underscore the potential of this compound as a scaffold for the development of new therapeutic agents.

Experimental Protocols for Biological Evaluation

While specific assays for this compound are not published, standard protocols used for evaluating related compounds can be adapted.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation : Recombinant human kinase (e.g., HER-2, Src) and a suitable substrate are prepared in a kinase assay buffer.

-

Compound Preparation : this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

Kinase Reaction : The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a microplate.

-

Detection : The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection of the phosphorylated substrate (e.g., ELISA, HTRF).

-

Data Analysis : IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Caption: Workflow for an in vitro kinase inhibition assay.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. While specific biological data for this compound is currently sparse, the well-documented activities of the broader pyridine-3-carbonitrile class, particularly as kinase inhibitors and anticancer agents, provide a strong rationale for its inclusion in screening libraries and further derivatization efforts. Future research should focus on establishing a definitive synthetic protocol, thoroughly characterizing its physicochemical properties, and conducting comprehensive biological evaluations to unlock its full therapeutic potential.

References

- 1. chiralen.com [chiralen.com]

- 2. This compound | 15871-91-7 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 7-phenylaminothieno- [3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectroscopic Data for 6-(benzylamino)pyridine-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the available spectroscopic data for the compound 6-(benzylamino)pyridine-3-carbonitrile, also known as 6-(benzylamino)nicotinonitrile. Due to the limited availability of a complete, published dataset in a single source, this guide synthesizes information from various suppliers and provides data for structurally related compounds to offer a comparative analysis.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | 6-(benzylamino)nicotinonitrile |

| CAS Number | 15871-91-7 |

| Molecular Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| Structure | ``` |

Spectroscopic Data Summary

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 8.4 (s, 1H, H-2 of pyridine)

-

δ 7.6 (dd, 1H, H-4 of pyridine)

-

δ 6.5 (d, 1H, H-5 of pyridine)

-

δ 7.2-7.4 (m, 5H, Ar-H of benzyl)

-

δ 4.6 (d, 2H, CH₂ of benzyl)

-

δ 5.5 (br s, 1H, NH)

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ 160 (C-6 of pyridine)

-

δ 152 (C-2 of pyridine)

-

δ 140 (C-4 of pyridine)

-

δ 138 (C-ipso of benzyl)

-

δ 129 (C-ortho/meta of benzyl)

-

δ 128 (C-para of benzyl)

-

δ 118 (CN)

-

δ 108 (C-5 of pyridine)

-

δ 95 (C-3 of pyridine)

-

δ 47 (CH₂ of benzyl)

-

2.2. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~2220 | C≡N stretch (nitrile) |

| ~1600, 1580, 1500 | C=C and C=N aromatic ring stretches |

| ~1450 | CH₂ bend |

| ~740, 700 | C-H out-of-plane bend (monosubstituted benzene) |

2.3. Mass Spectrometry (MS) (Predicted)

-

Method: Electron Ionization (EI)

-

Molecular Ion [M]⁺: m/z 209

-

Key Fragments:

-

m/z 106 (C₇H₈N⁺, benzylamine fragment)

-

m/z 91 (C₇H₇⁺, tropylium ion)

-

m/z 77 (C₆H₅⁺, phenyl fragment)

-

Experimental Protocols

As a specific, detailed experimental protocol for the synthesis and purification of this compound is not available in the searched literature, a general synthetic approach is proposed based on known reactions of similar compounds.

3.1. General Synthesis Workflow

The synthesis of this compound can be conceptually broken down into a nucleophilic aromatic substitution reaction.

Caption: General workflow for the synthesis of this compound.

3.2. Proposed Experimental Protocol

-

Reaction Setup: To a round-bottom flask, add 6-chloropyridine-3-carbonitrile (1.0 eq), benzylamine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

-

Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of the molecule.

Caption: Logical workflow for structure elucidation using spectroscopic data.

Disclaimer: The spectroscopic data and experimental protocols provided in this document are predictive and based on general chemical principles and data from analogous compounds. For definitive characterization, experimental verification is required.

The Multifaceted Biological Activities of Benzylamino Pyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzylamino pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antimalarial, and antiviral properties of this versatile chemical class. Quantitative data from key studies are summarized for comparative analysis, detailed experimental protocols are provided for core assays, and critical signaling pathways are visualized to facilitate a deeper understanding of the mechanisms of action.

Anticancer Activity: Targeting Key Signaling Cascades

Benzylamino pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of crucial protein kinases involved in tumor growth and proliferation. Notably, their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Epidermal Growth Factor Receptor (EGFR) has been a major focus of research.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative benzylamino pyridine and related pyridine derivatives against various cancer cell lines.

| Compound Type | Target Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas (8b) | Various | 12-78% GI | [1] |

| Pyridine-ureas (8e) | Various | 15-91% GI | [1] |

| Pyridine-ureas (8e) | MCF-7 | 0.22 (48h), 0.11 (72h) | [1] |

| Pyridine-ureas (8n) | MCF-7 | 1.88 (48h), 0.80 (72h) | [1] |

| Pyridone derivative (5) | HepG2, MCF-7 | Remarkable Activity | [2] |

| 4-chlorophenyl pyridopyrimidine (6b) | HepG2 | 2.68 | [2] |

| Nicotinamide derivative (30) | HCT-116 | 15.4 | |

| Nicotinamide derivative (30) | HepG2 | 9.8 | |

| Pyridine derivative (31) | HepG2 | 21.00 | |

| Pyridine derivative (31) | MCF-7 | 26.10 | |

| OMe substituted derivative (55) | MDA-MB-231 | 9.0 | [3] |

| OMe substituted derivative (56) | MDA-MB-231 | 0.075 | [3] |

| OMe and OH substituted derivative (57) | MDA-MB-231 | 0.069 | [3] |

| OMe and OH substituted derivative (58) | MDA-MB-231 | 0.0046 | [3] |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides (7d) | MTB | 22 | [4] |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides (7k) | MTB | 11 | [4] |

Kinase Inhibitory Activity

| Compound Type | Target Kinase | IC50 | Reference |

| Pyridine-ureas (8b) | VEGFR-2 | 5.0 µM | [1] |

| Pyridine-ureas (8e) | VEGFR-2 | 3.93 µM | [1] |

| Pyridine derivative (31) | VEGFR-2 | 65 nM | |

| Benzothiazolyl-pyridine hybrid (8f) | CoV-3CL protease | 544.6 µg/mL | [5] |

| Benzothiazolyl-pyridine hybrid (8g) | CoV-3CL protease | 868.2 µg/mL | [5] |

| Benzothiazolyl-pyridine hybrid (8h) | CoV-3CL protease | 240.6 µg/mL | [5] |

| Aminopyridine derivative (26) | VRK1 | 150 nM | [6] |

Signaling Pathways

The anticancer effects of many benzylamino pyridine derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of benzylamino pyridine derivatives on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours.

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Benzylamino pyridine derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against various microorganisms.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Alkyl Pyridinol (EA-02-009) | S. aureus/MRSA | 0.5-1 | [7] |

| Alkyl Pyridinol (JC-01-072) | S. aureus/MRSA | 4 | [7] |

| Alkyl Pyridinol (JC-01-074) | S. aureus/MRSA | 16 | [7] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 30 | [8] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [8] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes | 40 | [8] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. epidermidis | 50 | [8] |

| Pyridine-4-aldoxime-based quaternary ammonium salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02-6 mM | [9] |

| 2-(methyldithio)pyridine-3-carbonitrile | Bacterial strains | 0.5-64 | [9] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25-2 | [9] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

1. Preparation of Inoculum:

-

Inoculate a few colonies of the test bacterium from a fresh agar plate into a tube of sterile broth (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Antimalarial Activity

Certain benzylamino pyridine derivatives have demonstrated potent activity against the malaria parasite, Plasmodium falciparum.

Quantitative Antimalarial Data

The following table lists the 50% inhibitory concentration (IC50) values of some pyridine derivatives against P. falciparum.

| Compound Type | P. falciparum Strain | IC50 (µM) | Reference |

| 2-methoxy-4-methylanilide (12a) | - | 69 | [10] |

| 2-methoxy-4-methylanilide (12c) | - | 62 | [10] |

| Naphthyl analogue (12b) | - | 38 | [10] |

| Thiopicolinamide (13i) | 3D7 (chloroquine-sensitive) | 0.142 | [10] |

| Thiopicolinamide (13i) | Dd2 (chloroquine-resistant) | 0.146 | [10] |

| 3,3′,4-tri-O-methylellagic acid (4) | Dd2 | 0.63 µg/mL | [11] |

Experimental Protocol: SYBR Green I-based in vitro Antimalarial Assay

This protocol details a common method for assessing the in vitro antimalarial activity of compounds.

1. Parasite Culture:

-

Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Synchronize the parasite culture to the ring stage.

2. Drug Plate Preparation:

-

Prepare serial dilutions of the test compounds in 96-well plates.

3. Assay Procedure:

-

Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the drug-coated plates.

-

Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.

-

Incubate in the dark for 1 hour.

4. Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Antiviral Activity

The antiviral potential of benzylamino pyridines is an emerging area of research, with promising activity reported against influenza and coronaviruses.

Quantitative Antiviral Data

The following table summarizes the antiviral activity of benzothiazolyl-pyridine hybrids.

| Compound | Virus | Activity | Reference |

| 8h | H5N1 | 93% inhibition at 0.5 µmol/µL | [5] |

| 8f | H5N1 | 88% inhibition at 0.5 µmol/µL | [5] |

| 8g | H5N1 | 67% inhibition at 0.5 µmol/µL | [5] |

| 14d | H5N1 | 73% inhibition at 0.5 µmol/µL | [5] |

| 8f | SARS-CoV-2 | IC50 = 10.52 µM | [5] |

| 8g | SARS-CoV-2 | IC50 = 21.46 µM | [5] |

| 8h | SARS-CoV-2 | IC50 = 3.669 µM | [5] |

Experimental Protocol: Pseudovirus Neutralization Assay (General Overview)

This protocol provides a general workflow for assessing the antiviral activity of compounds using a pseudovirus system, which is a safer alternative to working with live, highly pathogenic viruses.

1. Pseudovirus Production:

-

Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the viral envelope protein of interest (e.g., SARS-CoV-2 Spike or H5N1 Hemagglutinin), a plasmid encoding a viral backbone (e.g., lentiviral or VSV), and a reporter plasmid (e.g., luciferase or GFP).

-

Harvest the supernatant containing the pseudoviruses after 48-72 hours.

2. Neutralization Assay:

-

Seed target cells (expressing the appropriate receptor for viral entry, e.g., ACE2 for SARS-CoV-2) in 96-well plates.

-

Serially dilute the test compounds.

-

Incubate the pseudoviruses with the diluted compounds for 1 hour at 37°C.

-

Add the pseudovirus-compound mixture to the target cells.

3. Readout and Analysis:

-

After 48-72 hours of incubation, measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).

-

Calculate the percentage of neutralization for each compound concentration relative to the virus control (no compound).

-

Determine the IC50 value, which is the concentration of the compound that reduces viral entry by 50%.

This technical guide provides a comprehensive overview of the significant and diverse biological activities of benzylamino pyridines. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.malariaworld.org [media.malariaworld.org]

The Ascendant Role of Nicotinonitrile Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile core, a pyridine ring bearing a cyano group, has emerged as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have propelled the development of numerous therapeutic agents. This technical guide provides an in-depth overview of nicotinonitrile derivatives, focusing on their synthesis, pharmacological activities, and mechanisms of action, with a special emphasis on their role in oncology and inflammatory diseases.

Introduction to Nicotinonitrile Derivatives

Nicotinonitrile, or 3-cyanopyridine, is a key structural motif found in a variety of bioactive molecules. The pyridine ring serves as a versatile scaffold, and the electron-withdrawing nature of the nitrile group can significantly influence the molecule's electronic properties and binding interactions with biological targets. Several marketed drugs, including the anticancer agents bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone, feature the nicotinonitrile core, highlighting its therapeutic significance.[1][2][3] The continuous exploration of nicotinonitrile derivatives has led to the discovery of potent inhibitors of various enzymes and receptors, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1]

Synthesis of Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives often involves multi-component reactions, providing an efficient and atom-economical approach to generating molecular diversity. Key precursors, such as 2-amino-4,6-diaryl-nicotinonitriles and 2-chloro-nicotinonitriles, serve as versatile intermediates for further structural modifications.

Experimental Protocols

2.1.1. One-Pot Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile

This protocol describes a common and efficient method for the synthesis of 2-amino-4,6-diaryl-nicotinonitrile derivatives.[4][5]

-

Materials: Aromatic aldehyde (1 mmol), aromatic methyl ketone (1 mmol), malononitrile (1 mmol), ammonium acetate (8 mmol), and ethanol (20 mL).

-

Procedure:

-

A mixture of the aromatic aldehyde, aromatic methyl ketone, malononitrile, and ammonium acetate in ethanol is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4,6-diaryl-nicotinonitrile derivative.

-

2.1.2. Synthesis of 2-Chloro-nicotinonitrile Derivatives

This protocol outlines the conversion of 2-hydroxynicotinonitriles to their corresponding 2-chloro derivatives, which are valuable intermediates for nucleophilic substitution reactions.[6][7]

-

Materials: 2-Hydroxynicotinonitrile derivative (1 mmol), phosphorus oxychloride (POCl₃, 5 mL).

-

Procedure:

-

A suspension of the 2-hydroxynicotinonitrile derivative in phosphorus oxychloride is heated at reflux for 2-3 hours.

-

The reaction mixture is cooled to room temperature and poured slowly onto crushed ice with stirring.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-nicotinonitrile derivative.

-

Pharmacological Activities of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have demonstrated a remarkable range of pharmacological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.

Anticancer Activity

The nicotinonitrile scaffold is a cornerstone in the development of novel anticancer agents. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.[7][8]

| Compound | Target/Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Compound 19 | VEGFR-2 | 3.6 | [4] |

| Sorafenib (Reference) | VEGFR-2 | 4.8 | [4] |

| Compound 29 | VEGFR-2 | 5.22 | [4] |

| Compound 29 | Pim-1 Kinase | 9.23 | [4] |

| Compound 8e | Pim-1, Pim-2, Pim-3 | ≤ 0.28 | [9] |

| Compound 7b | PC-3 (Prostate Cancer) | 3.60 | [7] |

| Compound 7b | MCF-7 (Breast Cancer) | 3.58 | [7] |

| Compound 11 | MCF-7 (Breast Cancer) | - | [5] |

| Compound 12 | MCF-7 (Breast Cancer) | - | [5] |

3.1.1. Experimental Protocols for Anticancer Activity Evaluation

VEGFR-2 Kinase Inhibition Assay: [10][11]

-

The inhibitory activity of test compounds against VEGFR-2 is determined using a kinase assay kit. The assay measures the amount of ADP produced, which is correlated with kinase activity. A luminogenic signal is generated, and the IC₅₀ values are calculated from dose-response curves.

PIM-1 Kinase Inhibition Assay: [12][13]

-

Similar to the VEGFR-2 assay, the PIM-1 kinase inhibitory activity is assessed by measuring the phosphorylation of a specific substrate. The amount of phosphorylated substrate is quantified, typically using an antibody-based detection method, to determine the extent of kinase inhibition and calculate IC₅₀ values.

In Vitro Anticancer Activity (MTT Assay): [14][15][16]

-

Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ values are determined.

Anti-inflammatory Activity

Several nicotinonitrile derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[17]

| Compound | Assay | Inhibition (%) | Reference |

| Compound 13 | Carrageenan-induced paw edema | 46.90 | [4] |

| Nimesulide (Reference) | Carrageenan-induced paw edema | 47.31 | [4] |

| Compound 11a | Carrageenan-induced paw edema | More effective than indomethacin | [4] |

| Compound 11b | Carrageenan-induced paw edema | More effective than indomethacin | [4] |

3.2.1. Experimental Protocol for Anti-inflammatory Activity Evaluation

Carrageenan-Induced Paw Edema Assay: [18][19][20]

-

Acute inflammation is induced in the hind paw of rats or mice by sub-plantar injection of a carrageenan solution.

-

Test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally prior to carrageenan injection.

-

The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Antioxidant Activity

The antioxidant potential of nicotinonitrile derivatives has been evaluated using various in vitro assays, demonstrating their ability to scavenge free radicals.[4]

| Compound | Assay | Activity | Reference |

| Compound 2 | DPPH radical scavenging | Superior to ascorbic acid | [4] |

| Compounds 3, 4, 5 | ABTS radical scavenging | More effective than ascorbic acid | [4] |

| Compounds 6, 7, 8 | ABTS radical scavenging | Promising activity | [4] |

| Compounds 9, 10 | ABTS radical scavenging | Good activity | [4] |

3.3.1. Experimental Protocol for Antioxidant Activity Evaluation

DPPH Radical Scavenging Assay: [1][2][3]

-

A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of the test compounds are added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period.

-

The absorbance of the solution is measured at a characteristic wavelength (around 517 nm).

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Signaling Pathways of Marketed Nicotinonitrile Drugs

The clinical success of several nicotinonitrile-based drugs can be attributed to their specific modulation of key signaling pathways implicated in disease pathogenesis.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is approved for the treatment of chronic myeloid leukemia (CML).[3][16] It functions as a potent inhibitor of both the Bcr-Abl fusion protein, the hallmark of CML, and Src family kinases.

Caption: Bosutinib inhibits BCR-ABL and Src kinases.

Neratinib: A Pan-HER Tyrosine Kinase Inhibitor

Neratinib is an irreversible inhibitor of the human epidermal growth factor receptor (HER) family, including HER1, HER2, and HER4.[10][14] It is used in the treatment of HER2-positive breast cancer.

Caption: Neratinib inhibits HER family receptors.

Milrinone and Olprinone: Phosphodiesterase III (PDE3) Inhibitors

Milrinone and olprinone are used in the management of acute heart failure.[1][2][18] They selectively inhibit phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).

Caption: Milrinone/Olprinone inhibit PDE3.

Conclusion

Nicotinonitrile derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse pharmacological activities they exhibit continue to drive the discovery and development of new therapeutic agents. The clinical success of several nicotinonitrile-based drugs underscores the potential of this scaffold in addressing a wide range of diseases. Future research in this area is expected to further expand the therapeutic applications of nicotinonitrile derivatives, leading to the development of more effective and safer medicines.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. dovepress.com [dovepress.com]

- 12. promega.com [promega.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

An In-depth Technical Guide to 6-(benzylamino)pyridine-3-carbonitrile: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-(benzylamino)pyridine-3-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining these properties, drawing upon data from structurally analogous compounds to infer potential biological activities and guide experimental design.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | Sigma-Aldrich |

| Molecular Weight | 209.25 g/mol | Sigma-Aldrich |

| Appearance | White to off-white or pale yellow powder/crystals | --- |

| Storage Conditions | Recommended storage at room temperature or refrigerated (2-8 °C), protected from light and kept under an inert atmosphere.[1] | Chiralen |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its chemical structure—a substituted pyridine with both a benzylamino group and a nitrile group—it is predicted to have low aqueous solubility and higher solubility in organic solvents. To address this, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assay (Shake-Flask Method)

This method provides a rapid assessment of solubility and is suitable for high-throughput screening.

-

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microtiter plates (96-well)

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC-UV system

-

-

Procedure:

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Add 2 µL of the DMSO stock solution to multiple wells of a 96-well plate.

-

Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the absorbance of the solutions at a predetermined wavelength (e.g., the λmax of the compound) using a UV-Vis plate reader. Alternatively, analyze the supernatant by HPLC-UV after centrifugation to pellet any precipitate.[1][2][3]

-

A standard curve of the compound in a 50:50 mixture of acetonitrile and water is used to quantify the concentration of the dissolved compound.

-

2.1.2. Thermodynamic Solubility Assay

This assay measures the equilibrium solubility, which is a more accurate representation for formulation development.[4][5]

-

Objective: To determine the thermodynamic solubility of this compound.

-

Materials:

-

Solid this compound

-

Selected aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

-

Glass vials

-

Orbital shaker/incubator

-

Filtration apparatus (e.g., 0.22 µm PVDF filters)

-

HPLC-UV system

-

-

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the desired aqueous buffer.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Shake the samples for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the samples to stand to let the undissolved solid settle.

-

Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[4][6]

-

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While supplier data suggests stability at room temperature, comprehensive stability studies under various stress conditions are necessary.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[7][8][9]

-

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Methanol or acetonitrile

-

Water

-

HPLC-UV/MS system

-

Photostability chamber

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a defined period.

-

Photolytic Degradation: Expose a solution of the compound (and the solid material) to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

-

Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC method (typically with a mass spectrometer detector) to quantify the remaining parent compound and detect any degradation products.

-

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been definitively identified in the literature, numerous studies on structurally related aminopyridine and quinoline-3-carbonitrile derivatives have demonstrated their potential as kinase inhibitors.[10][11] Notably, compounds with this core structure have shown inhibitory activity against key signaling kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Src kinase.[10][11][12] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.

Based on this evidence, a plausible mechanism of action for this compound is the inhibition of receptor tyrosine kinases like EGFR or HER-2. The diagram below illustrates a simplified hypothetical signaling pathway that could be targeted by this compound.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols offer a starting point for rigorous characterization of its solubility and stability, while the inferred biological activity suggests a clear direction for investigating its potential as a therapeutic agent. Further experimental validation is essential to confirm these properties and elucidate its precise mechanism of action.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. library.dphen1.com [library.dphen1.com]

- 10. Identification of 7-phenylaminothieno- [3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(benzylamino)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-(benzylamino)pyridine-3-carbonitrile, a key intermediate in the development of various therapeutic agents. The protocols are based on established synthetic methodologies, including Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, offering flexibility in precursor selection and reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of biologically active molecules. Its synthesis typically involves the coupling of a substituted pyridine ring with benzylamine. The electron-withdrawing nature of the nitrile group at the 3-position activates the pyridine ring, particularly at the 6-position, for nucleophilic attack. This allows for efficient synthesis through either direct displacement of a leaving group or through metal-catalyzed cross-coupling reactions.

Synthetic Strategies

Two primary and effective strategies for the synthesis of this compound are:

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of a 6-halopyridine-3-carbonitrile (e.g., 6-chloro- or 6-fluoropyridine-3-carbonitrile) with benzylamine. The reaction is typically carried out at elevated temperatures in the presence of a base.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly when the aromatic halide is less reactive (e.g., 6-bromo- or 6-chloropyridine-3-carbonitrile). This method often proceeds under milder conditions and can provide higher yields.[1][2]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound via the two proposed methods. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyridine-3-carbonitrile with Benzylamine

| Parameter | Value |

| Precursors | 6-chloropyridine-3-carbonitrile, Benzylamine |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |

| Base | Potassium Carbonate (K2CO3) or Triethylamine (Et3N) |

| Temperature | 80 - 120 °C |

| Reaction Time | 6 - 24 hours |

| Typical Yield | 75 - 90% |

| Purity (post-purification) | >98% |

Table 2: Buchwald-Hartwig Amination of 6-bromopyridine-3-carbonitrile with Benzylamine

| Parameter | Value |

| Precursors | 6-bromopyridine-3-carbonitrile, Benzylamine |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |

| Ligand | Xantphos or BINAP |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) |

| Solvent | Toluene or Dioxane |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 85 - 98% |

| Purity (post-purification) | >99% |

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of this compound from 6-chloropyridine-3-carbonitrile and benzylamine.

Materials:

-

6-chloropyridine-3-carbonitrile (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridine-3-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzylamine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed synthesis of this compound from 6-bromopyridine-3-carbonitrile and benzylamine.

Materials:

-

6-bromopyridine-3-carbonitrile (1.0 eq)

-

Benzylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromopyridine-3-carbonitrile (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene, followed by benzylamine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanisms.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Proposed mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridine Carbonitriles

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of substituted 2-amino-3-cyanopyridine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. The presented method is a versatile and efficient one-pot, four-component reaction that offers high yields and operational simplicity.

Introduction

Substituted pyridine carbonitriles, particularly 2-amino-3-cyanopyridines, are crucial heterocyclic scaffolds found in numerous biologically active molecules. They serve as key intermediates in the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, and have been identified as inhibitors of enzymes like IKK-β. The development of efficient and environmentally friendly synthetic methods for these compounds is therefore of high importance. This protocol details a one-pot synthesis utilizing a multicomponent reaction strategy, which is favored for its high atom economy and reduced number of purification steps.

Data Presentation

The following table summarizes the results from a one-pot synthesis of various 2-amino-3-cyanopyridine derivatives. The reaction involves an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate. The data highlights the versatility of the protocol with different substrates and the consistently high yields achieved.

| Entry | Aromatic Aldehyde (R¹) | Ketone (R²) | Product | Reaction Time (min) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 2-amino-4,6-diphenylnicotinonitrile | 7 | 86 |

| 2 | 4-Methylbenzaldehyde | Acetophenone | 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 8 | 85 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 7 | 82 |

| 4 | 4-Chlorobenzaldehyde | Acetophenone | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 8 | 84 |

| 5 | Benzaldehyde | 4-Methylacetophenone | 2-amino-4-phenyl-6-(p-tolyl)nicotinonitrile | 9 | 78 |

| 6 | 4-Methylbenzaldehyde | 4-Methylacetophenone | 2-amino-4,6-di-p-tolylnicotinonitrile | 8 | 80 |

| 7 | 4-Methoxybenzaldehyde | 4-Methylacetophenone | 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)nicotinonitrile | 7 | 81 |

| 8 | 4-Chlorobenzaldehyde | 4-Methylacetophenone | 2-amino-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile | 9 | 79 |

| 9 | Benzaldehyde | Cyclohexanone | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 8 | 83 |

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. The following protocol is a general procedure that can be adapted for the specific substrates listed in the data table.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Ketone (e.g., Acetophenone or Cyclohexanone)

-

Malononitrile

-

Ammonium acetate

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean and dry round-bottom flask, combine the aromatic aldehyde (2 mmol), the ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol).[3]

-

Catalyst Addition: Add the catalyst to the reaction mixture. The optimal amount of catalyst should be determined experimentally, but a catalytic amount (e.g., 0.05 g for TBBDA or PBBS) is typically sufficient.[3] For heterogeneous catalysts like Na2CaP2O7, a specific amount (e.g., a certain weight percentage relative to the reactants) should be used as reported in the literature.[1]

-

Reaction Conditions:

-

Solvent-free: The mixture is heated with stirring at a specified temperature (e.g., 80-100 °C) for the appropriate amount of time (see data table).[1][3]

-

Microwave Irradiation: Alternatively, the reaction mixture can be irradiated in a microwave oven for a shorter duration (e.g., 7-9 minutes), which can lead to faster reaction times and high yields.[4]

-

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane/acetone, 10:4).[3]

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

If the reaction was performed under solvent-free conditions, add a small amount of ethanol to the crude product and stir.[4]

-

If a heterogeneous catalyst was used, it can be recovered by simple filtration at this stage for reuse.[2]

-

-

Purification:

-

The solid product is collected by filtration.

-

The crude product is then purified by recrystallization from 95% ethanol to afford the pure substituted pyridine carbonitrile.[4]

-

-

Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The melting points of the products can also be compared with literature values.[1][5]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and a plausible reaction mechanism.

Caption: General workflow for the one-pot synthesis of substituted pyridine carbonitriles.

Caption: Plausible reaction mechanism for the synthesis of 2-amino-3-cyanopyridines.

References

Application Notes and Protocols for the Analytical Characterization of 6-(benzylamino)pyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 6-(benzylamino)pyridine-3-carbonitrile. The following sections detail the methodologies for structural elucidation and purity assessment of this compound, crucial for its application in research and drug development.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Accurate characterization of its chemical structure and purity is paramount for ensuring the reliability and reproducibility of experimental results. This document outlines the standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), that can be employed for this purpose.

Analytical Techniques and Data

A summary of the expected quantitative data for this compound is presented below. These values are based on the analysis of structurally related compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-2 (Pyridine) |

| ~7.7 | Doublet of Doublets | 1H | H-4 (Pyridine) |

| ~7.3-7.5 | Multiplet | 5H | Phenyl-H |

| ~6.6 | Doublet | 1H | H-5 (Pyridine) |

| ~5.5 | Broad Singlet | 1H | NH |

| ~4.6 | Doublet | 2H | CH₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 (Pyridine) |

| ~152 | C-2 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~138 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~127 | Phenyl CH |

| ~118 | CN |

| ~108 | C-5 (Pyridine) |

| ~95 | C-3 (Pyridine) |

| ~47 | CH₂ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺: 210.10 | Molecular Ion |

| Electron Ionization (EI) | - | M⁺: 209.09 | Molecular Ion |

| 106.06 | [C₇H₈N]⁺ | ||

| 91.05 | [C₇H₇]⁺ |

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch |

| ~2220 | Strong | C≡N Stretch |

| ~1600, 1580, 1490 | Strong to Medium | C=C and C=N Stretch (Aromatic) |

| ~1450 | Medium | CH₂ Bend |

| ~750, 700 | Strong | C-H Bending (out-of-plane) |

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

If using CDCl₃, tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer or a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation for ESI-MS:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Infuse the sample solution directly into the mass spectrometer.

ESI-MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

Sample Preparation and Parameters for GC-MS (EI):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

Injector Temperature: 250 °C.

-

GC Column: A standard non-polar column (e.g., HP-5MS).

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.

Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation: HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

-

Gradient Program:

-

0-2 min: 20% A

-

2-15 min: 20% to 80% A

-

15-18 min: 80% A

-

18-20 min: 80% to 20% A

-

20-25 min: 20% A (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase (at the initial gradient composition) or acetonitrile at a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the area percentage of the main peak to determine the purity of the compound.

-

Identify and quantify any impurity peaks relative to the main peak.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Caption: Relationship between analytical techniques and the information obtained.

Troubleshooting & Optimization

Common side reactions in the synthesis of pyridine-3-carbonitriles

Welcome to the technical support center for the synthesis of pyridine-3-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific side reactions and provides guidance on their mitigation.

Hydrolysis of the Nitrile Group

Question: I am observing the formation of nicotinamide and nicotinic acid as byproducts in my synthesis of pyridine-3-carbonitrile. What causes this and how can I prevent it?

Answer:

The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid (nicotinic acid) is a common side reaction, particularly when the reaction is carried out in the presence of water under acidic or basic conditions, often with heating.[1]

Troubleshooting:

-

Control of pH: The rate of hydrolysis is significantly influenced by the pH of the reaction medium.

-

Acidic Conditions: Protonation of the nitrile group increases its electrophilicity, making it more susceptible to nucleophilic attack by water.[2]

-

Basic Conditions: Hydroxide ions are strong nucleophiles that can directly attack the carbon atom of the nitrile group.

-

-

Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can promote the hydrolysis of both the nitrile and the intermediate amide.

-

Solvent Choice: Using anhydrous organic solvents can significantly reduce the extent of hydrolysis. If an aqueous medium is necessary, consider using a buffered system to maintain a neutral or near-neutral pH. An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields of the desired product with minimal side reactions.[3][4][5]

Experimental Protocol to Minimize Hydrolysis (Modified Guareschi-Thorpe Synthesis): [3][4][5]

-

Reactants:

-

Ethyl cyanoacetate (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Ammonium carbonate (2 mmol)

-

Water (2 mL)

-

-

Procedure:

-

Combine all reactants in a sealed vessel.

-

Stir the mixture at 80°C.